molecular formula C34H41N7O5 B6300286 Dabigatran etexilate CAS No. 1610666-09-5

Dabigatran etexilate

Katalognummer B6300286
CAS-Nummer: 1610666-09-5
Molekulargewicht: 627.7 g/mol
InChI-Schlüssel: KSGXQBZTULBEEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dabigatran etexilate is an anticoagulant used for the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . It is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran .


Synthesis Analysis

Dabigatran etexilate was synthesized from compounds via condensation, catalytic hydrogenation, acylation with N- (4-cyanophenyl)glycine, cyclization, Pinner reaction, followed by reaction with n-hexyl chlorofomate . The overall yield is about 40% .


Molecular Structure Analysis

Dabigatran etexilate tetrahydrate, C34H49N7O9, has been crystallised at ambient conditions . The colorless crystal was investigated using X-ray crystallography with single crystals and powder techniques, and was characterised by thermogravimetric-differential thermal analysis (TG-DTA) and infrared spectroscopy (IR) .


Chemical Reactions Analysis

Dabigatran and dabigatran etexilate were found to have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . UPLC analysis of dabigatran standards and plasma dabigatran samples were analyzed on a reversed phase C-18 column with methanol–water (70:30, v/v) as the mobile phase .


Physical And Chemical Properties Analysis

Dabigatran etexilate has been found to have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . The intense fluorescent properties of dabigatran permit the sensitive and specific UPLC or HPLC fluorescent analysis of dabigatran .

Wissenschaftliche Forschungsanwendungen

Clinical Efficacy in Orthopaedic Surgery

Dabigatran etexilate is primarily recognized for its role in the prevention of venous thromboembolic (VTE) events in adults undergoing elective total hip replacement (THR) or total knee replacement (TKR) surgery. Clinical efficacy of oral dabigatran etexilate in these surgeries, as well as its pharmacological properties, have been extensively reviewed and found to be a potent, rapidly acting, reversible, and competitive inhibitor of thrombin. Notably, it exhibits predictable and consistent anticoagulant effects without the need for routine coagulation monitoring or dose titration. Large phase III trials such as RE-MODEL, RE-NOVATE, and RE-NOVATE II have shown that dabigatran etexilate, administered postoperatively, is noninferior to enoxaparin sodium in preventing VTE events and all-cause mortality in patients undergoing TKR or THR surgery. Furthermore, a cost-utility analysis suggests that dabigatran etexilate is more effective and less costly than enoxaparin sodium for patients undergoing these surgeries (Burness & McKeage, 2012).

Venous Thromboembolism Prophylaxis

In addition to its application in orthopaedic surgeries, dabigatran etexilate is lauded for its role in VTE prophylaxis. Its efficacy and safety as a prophylactic agent have been compared favorably with low-molecular-weight heparin (LMWH), specifically enoxaparin. It's highlighted that while dabigatran etexilate lacks a specific antidote, its use in patients undergoing orthopaedic surgery does not present significant issues. Particularly, its convenience of oral administration and lower risk of bleeding make it an attractive option for extended prophylaxis post-surgery (Schulman & Majeed, 2011).

Comparative Efficacy with Other Anticoagulants

Comparative studies of dabigatran etexilate with other anticoagulants like warfarin and rivaroxaban demonstrate its competitive edge in terms of efficacy and safety. In stroke prevention among patients with atrial fibrillation, dabigatran etexilate showed superiority over warfarin in preventing stroke and systemic embolism while reducing the rate of hemorrhagic stroke. Its advantages over warfarin include the absence of the need for routine laboratory monitoring, a fixed-dose regimen, and potentially fewer drug interactions. However, concerns include higher incidences of dyspepsia and gastrointestinal bleeding, the necessity of twice-daily dosing, and the absence of an effective antidote (Reddy et al., 2011).

Orthopaedic Surgery and Thromboprophylaxis

In the realm of orthopaedic surgery and thromboprophylaxis, dabigatran etexilate has been extensively studied. It offers a viable alternative to conventional thromboprophylaxis regimens, particularly due to the convenience of once-daily oral dosing. The pivotal phase III trials RE-NOVATE, RE-MODEL, and RE-MOBILIZE have contributed significantly to understanding its role in this area, demonstrating noninferiority for the primary outcomes and a similar profile in terms of bleeding rates, hepatic enzyme elevations, or acute coronary syndrome events when compared with enoxaparin (Eriksson & Friedman, 2009).

Wirkmechanismus

Target of Action

Dabigatran etexilate is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Thrombin, a plasma serine protease, plays a central role in coagulation and hemostasis . It is the main effector protease in the blood coagulation cascade .

Mode of Action

Dabigatran etexilate is a double prodrug that is hydrolyzed to the active dabigatran by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant . It binds both free and clot-bound thrombin, offering a favorable pharmacokinetic profile .

Biochemical Pathways

The primary biochemical pathway affected by dabigatran is the coagulation cascade. By inhibiting thrombin, dabigatran prevents the conversion of soluble fibrinogen into insoluble fibrin, a key step in the formation of blood clots . This action disrupts the coagulation cascade, reducing the risk of thromboembolic events .

Pharmacokinetics

Dabigatran etexilate is rapidly absorbed and converted to its active form, dabigatran . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The molecular effect of dabigatran’s action is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin and thus impairs the clotting process . On a cellular level, dabigatran has been shown to inhibit platelet aggregation, another step in the coagulation pathway . This results in a reduced risk of thromboembolic events .

Action Environment

The action of dabigatran etexilate can be influenced by several environmental factors. For instance, the pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment . In elderly patients (aged ≥65 years), dabigatran exposure is increased compared with younger patients . Furthermore, dabigatran etexilate is a substrate for P-glycoprotein (P-gp), so there is potential for interaction when it is coadministered with P-gp inhibitors or inducers .

Safety and Hazards

Dabigatran has been associated with signs of bleeding such as headaches, joint pain or swelling, feeling very weak or dizzy, bleeding gums, nosebleeds, heavy menstrual periods or abnormal vaginal bleeding, blood in your urine, bloody or tarry stools, coughing up blood, vomit that looks like coffee grounds or any bleeding that will not stop . It is also associated with an increased risk of gastrointestinal (GI) bleeding .

Zukünftige Richtungen

Dabigatran etexilate has immediate onset of effect, no need for monitoring, predictable and consistent pharmacokinetics and pharmacodynamics . Ongoing phase III trials are now evaluating the long-term use of dabigatran etexilate for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .

Eigenschaften

IUPAC Name

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGXQBZTULBEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057681
Record name Dabigatran etexilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dabigatran etexilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.8mg/ml, partly soluble
Details MSDS
Record name Dabigatran etexilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Hemostasis is a complex process that balances coagulation to prevent excessive thrombus formation or excessive bleeding. Central to the coagulation process is the serine protease thrombin (FIIa), which is synthesized as inactive prothrombin (FII) and subsequently activated by FXa/FVa, leading to a positive feedback loop and the production of large quantities of thrombin; once enough thrombin is formed, it cleaves soluble fibrinogen to form insoluble fibrin fibres that, together with aggregated platelets, form a clot. Although beneficial in wound healing, aberrant thrombus formation can lead to serious health consequences. Dabigatran is a univalent reversible direct thrombin inhibitor (DTI) that competitively inhibits thrombin with a Ki of 4.5 ± 0.2 nmol/L. Furthermore, the reversible nature of the inhibition is believed to allow for some normal physiological thrombin function, which may help alleviate some adverse effects associated with anticoagulation therapy. In addition, dabigatran has several glucuronidated metabolites, all of which have been shown to possess _in vitro_ activity similar to the parent compound. In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway. However, the mechanism remains unclear as dabigatran inhibits platelet aggregation stimulated by thrombin and von Willebrand factor (vWF), but not by other pathways such as ADP- or thromboxane A2-induced aggregation.
Record name Dabigatran etexilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dabigatran Etexilate

CAS RN

211915-06-9
Record name Dabigatran etexilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211915-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabigatran etexilate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211915069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran etexilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dabigatran etexilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABIGATRAN ETEXILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E18WX195X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dabigatran etexilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 °C
Details http://www.chemspider.com/Chemical-Structure.8615298.html
Record name Dabigatran etexilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details http://www.chemspider.com/Chemical-Structure.8615298.html
Record name Dabigatran etexilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 90 from 1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride and n-hexyl chloroformate. Yield: 51% of theory, C34H41N7O5 (627.8); Rf value: 0.53 (silica gel; dichloromethane/methanol=9:1); EKA mass spectrum: (M+H)+=628; (M+H+Na)++=325.7; (M+2H)++=314.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C34H41N7O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran etexilate
Reactant of Route 2
Reactant of Route 2
Dabigatran etexilate
Reactant of Route 3
Reactant of Route 3
Dabigatran etexilate
Reactant of Route 4
Reactant of Route 4
Dabigatran etexilate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.